Beta-Amyloid (17-40) is a peptide fragment derived from the amyloid precursor protein and is part of the larger family of amyloid beta peptides associated with Alzheimer's disease. This specific fragment, consisting of 24 amino acids, is significant in research due to its role in the aggregation processes that lead to amyloid plaque formation in the brains of individuals with Alzheimer's disease. The study of Beta-Amyloid (17-40) provides insights into the mechanisms of neurodegeneration and potential therapeutic targets.
Beta-Amyloid (17-40) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. It is primarily found in the human brain, particularly in regions affected by Alzheimer’s pathology. The peptide can also be produced synthetically for research purposes, allowing for controlled studies on its properties and effects.
Beta-Amyloid (17-40) belongs to the class of peptides known as amyloid beta peptides. These peptides are classified based on their amino acid length, with common variants being Beta-Amyloid (1-40) and Beta-Amyloid (1-42). The classification is crucial for understanding their biochemical properties and biological activities.
The synthesis of Beta-Amyloid (17-40) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase peptide synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which allows for stepwise assembly of the peptide chain while protecting reactive amino groups.
Beta-Amyloid (17-40) has a specific sequence that influences its secondary structure, often adopting an alpha-helical or beta-sheet conformation depending on environmental conditions. The structural characteristics play a critical role in its aggregation properties.
The molecular weight of Beta-Amyloid (17-40) is approximately 2393 Da, with an empirical formula of C_99H_145N_27O_28S. Its sequence is crucial for understanding its interactions with other molecules and its propensity to form fibrils.
Beta-Amyloid (17-40) participates in various chemical reactions that lead to its aggregation into oligomers and fibrils, which are pathological hallmarks of Alzheimer’s disease. The peptide can undergo oxidation and other modifications that affect its stability and aggregation behavior.
Studies have shown that modifications such as phosphorylation or glycosylation can alter the aggregation kinetics of Beta-Amyloid (17-40), influencing its toxicity and interaction with neuronal cells .
The mechanism by which Beta-Amyloid (17-40) contributes to neurodegeneration involves its aggregation into insoluble fibrils that disrupt cellular function. These aggregates can induce oxidative stress, inflammation, and apoptosis in neurons.
Research indicates that even low concentrations of aggregated Beta-Amyloid can lead to synaptic dysfunction and cognitive decline, making it a key target for therapeutic intervention .
Beta-Amyloid (17-40) is typically a white to off-white powder when synthesized. It is soluble in aqueous solutions at physiological pH but may aggregate under certain conditions, such as high concentration or low pH.
The peptide exhibits amphiphilic characteristics due to its hydrophobic residues, which contribute to its ability to form aggregates. Its stability can be influenced by factors such as temperature, pH, and ionic strength .
Beta-Amyloid (17-40) is primarily used in research related to Alzheimer's disease. Its applications include:
The continued study of Beta-Amyloid (17-40) remains vital for advancing our understanding of Alzheimer's disease pathology and developing effective treatments.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3